![molecular formula C10H12BrNO5S B7579094 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as BAY 94-8862, is a small molecule inhibitor that has been extensively studied for its potential in treating cardiovascular diseases. It was first synthesized by Bayer Pharma AG and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 works by binding to the heme group of sGC, which prevents the enzyme from converting guanosine triphosphate (GTP) to cGMP. This leads to an accumulation of GTP and a decrease in cGMP levels, which ultimately results in vasoconstriction and increased blood pressure. By inhibiting sGC, this compound 94-8862 can reverse this process and promote vasodilation.
Biochemical and Physiological Effects:
This compound 94-8862 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit sGC and promote vasodilation, it has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. It has also been shown to reduce oxidative stress and inflammation, which are both important factors in the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 is its specificity for sGC, which makes it a valuable tool for studying the role of this enzyme in cardiovascular disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings. Additionally, its relatively short half-life and poor solubility can limit its effectiveness in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862. One area of interest is the development of more potent and selective sGC inhibitors, which could have even greater therapeutic potential for treating cardiovascular disease. Another area of interest is the use of this compound 94-8862 in combination with other drugs, such as beta blockers or angiotensin receptor blockers, to achieve synergistic effects. Finally, there is ongoing research into the role of sGC in other physiological processes, such as inflammation and pain, which could lead to new applications for sGC inhibitors like this compound 94-8862.
Métodos De Síntesis
The synthesis of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid and the subsequent reaction of the resulting sulfonamide with 3-hydroxy-2-methylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been studied extensively for its potential in treating cardiovascular diseases, particularly heart failure. It has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which plays a key role in regulating blood pressure and vascular tone. By inhibiting sGC, this compound 94-8862 can increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces blood pressure.
Propiedades
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-5-3-2-4-7(8)11/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJIDNNJLTJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

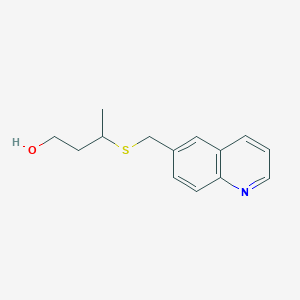
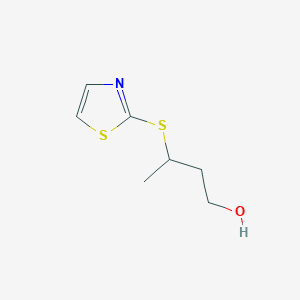
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
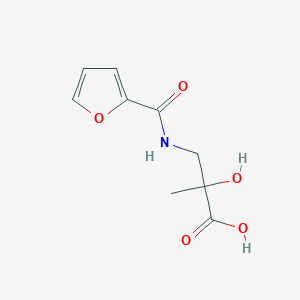
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
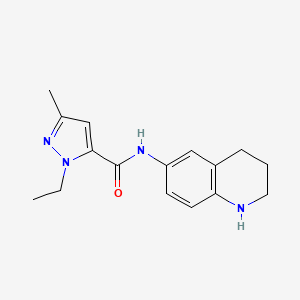
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
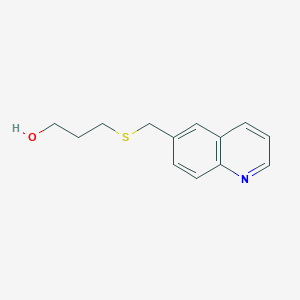
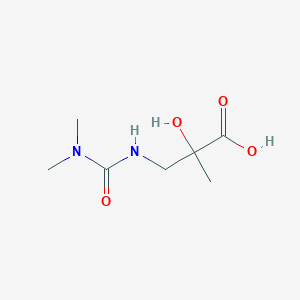
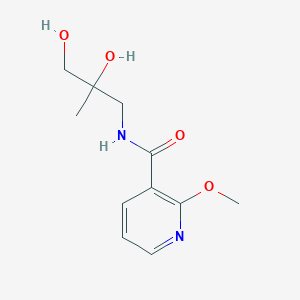
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)